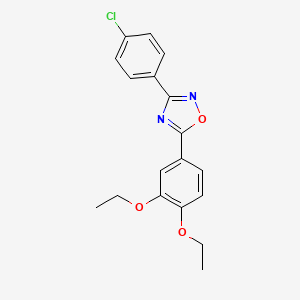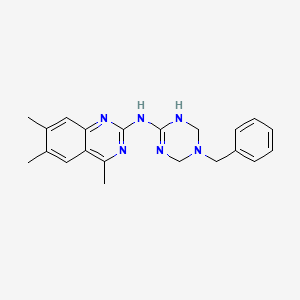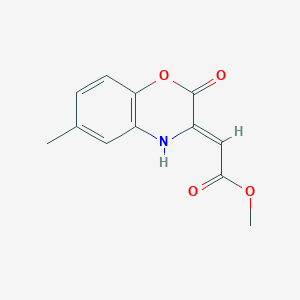![molecular formula C21H23N3O4S3 B11575872 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11575872.png)
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring, an imidazolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the benzothiazole ring through the cyclization of an ortho-aminothiophenol derivative with an appropriate aldehyde or ketone The imidazolidine ring can be introduced via a condensation reaction with a suitable diamine and an aldehyde or ketone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL ( (6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO) (OXO)ACETATE
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone
- 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
What sets 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N3O4S3 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O4S3/c1-3-28-16-6-9-18-19(12-16)30-21(22-18)29-13-20(25)23-10-11-24(14-23)31(26,27)17-7-4-15(2)5-8-17/h4-9,12H,3,10-11,13-14H2,1-2H3 |
InChI Key |
GYFRSZMVEAGRIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11575804.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11575809.png)
![(6Z)-6-(2-fluorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11575818.png)
![7-(difluoromethyl)-N-(4-fluoro-2-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11575819.png)
![3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)propanamide](/img/structure/B11575822.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B11575827.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B11575831.png)

![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11575838.png)
![ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11575840.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B11575845.png)

![N-(2-bromo-4-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575859.png)
